Home > Products > Screening Compounds P118988 > N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide - 2034266-16-3

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Catalog Number: EVT-2917169
CAS Number: 2034266-16-3
Molecular Formula: C20H23NO5S
Molecular Weight: 389.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

This compound is a benzopyran-based potential potassium-channel opener with cardiovascular therapeutic activities. It shares a similar benzopyran core with N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide. Notably, both compounds feature a hydroxyl group at position 3 of the benzopyran ring, although their substitutions at other positions differ.

(2S,3R,4S)-N′-Benzyl-N′′-Cyano-N-(3,4-Dihydro-2-Dimethoxymethyl-3-Hydroxy-2-Methyl-6-Nitro-2H-Benzopyran-4-yl)-Guanidine (KR-31372)

KR-31372 exhibits potent cardioprotective effects against ischemic/reperfusion injury in both isolated rat hearts and anesthetized rats and dogs. This activity is attributed to its activation of mitochondrial KATP channels. Structurally, KR-31372 shares a similar substituted benzopyran core with N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, specifically featuring a hydroxyl group at position 3 and a substituted amine at position 4 of the benzopyran ring.

(2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378) and its acetylated metabolite (KR-31612)

KR-31378, a novel benzopyran analog, demonstrates antiapoptotic action in human umbilical vein endothelial cells. Its acetylated metabolite, KR-31612, exhibits similar but less potent activity. Both compounds protect cells from lipopolysaccharide-induced apoptosis through various mechanisms, including scavenging intracellular reactive oxygen species, reducing tumor necrosis factor-alpha production, upregulating Bcl-2 protein expression, and downregulating Bax protein and cytochrome c release. These compounds are structurally related to N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide by sharing the benzopyran core structure and a hydroxyl group at position 3 of the benzopyran ring.

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

ISQ-1, an isoquinolinone derivative, functions as an IKur blocker, targeting the Kv1.5 channel which is involved in atrial fibrillation. While ISQ-1 does not share the same benzopyran core as N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, it is mentioned alongside another IKur blocker, (+)-N-[1′-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]methanesulfonamide] monohydrochloride (MK-499), which is a benzopyran derivative. The study discusses both compounds within the context of atrial fibrillation treatment, indicating their relevance as potential therapeutic agents for this condition.

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4}oxazin-8-yl)ethylamino)ethyl)propanamide and N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

These two compounds are dual-acting muscarinic antagonists/beta 2 agonists (MABAs) designed for the treatment of asthma and COPD. They both contain a benzoxazine moiety, which is a related heterocyclic system to the chroman moiety found in N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide. Both chroman and benzoxazine are six-membered rings with an oxygen atom and share similar structural features.

3-[7-(2-n-propyl-3-hydroxy-4-acetyl-phenoxy)-propoxy-2-methyl-3,4-dihydro-4-8-n-propyl-2H-1-benzopyran-2-yl]-propionic acid (SC-39070) and 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxy-propoxy]-4-methyl- 2-oxo-2H-1-benzopyran-3-acetic acid (FPL-60319)

Both SC-39070 and FPL-60319 are antagonists of leukotriene D4 (LTD4), exhibiting efficacy in reducing corneal inflammation in rabbit models of immunogenic keratitis. These compounds, being benzopyran derivatives, share a direct structural connection with N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide. While substitutions at different positions on the benzopyran ring exist, their core structure remains a defining characteristic of their chemical class.

(3S-trans)-N-(4-chlorophenyl)-N'-cyano-N''-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl) (BMS-180448)

BMS-180448, a cardioselective ATP-sensitive potassium channel opener, displays significant vasorelaxant activity in rat aorta. This activity is mediated through multiple mechanisms, including the blockade of extracellular Ca2+ influx through voltage-dependent channels and the activation of the adenylate cyclase and nitric oxide pathway. BMS-180448 is structurally related to N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide by sharing the benzopyran core structure and a hydroxyl group at the 3-position.

Overview

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a chroman moiety, which is significant in various biological activities, and a methylsulfonyl group that may enhance its pharmacological properties.

Source

The compound can be synthesized through various methods, as indicated in patents and scientific literature. Its structure suggests potential for neuroprotective and anti-inflammatory activities, making it a candidate for further research in treating neurodegenerative diseases and metabolic disorders .

Classification

This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. Its classification can also extend to include chroman derivatives, known for their diverse biological activities, including antioxidant and anti-inflammatory effects .

Synthesis Analysis

Methods

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves several key steps:

  1. Formation of the Chroman Core: The chroman structure can be synthesized via cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  2. Introduction of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using methylsulfonyl chloride or related reagents.
  3. Amidation Reaction: The final step involves coupling the chroman derivative with a propanamide moiety, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to promote the formation of the amide bond .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide features several functional groups:

Data

The molecular formula can be represented as C18H21N1O5SC_{18}H_{21}N_{1}O_{5}S, with a molecular weight of approximately 357.43 g/mol. The compound's structural representation indicates key stereocenters that may affect its biological interactions.

Chemical Reactions Analysis

Reactions

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can participate in various chemical reactions:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  2. Reduction: The methylsulfonyl group may be reduced under specific conditions to yield sulfinic or thiol derivatives.
  3. Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions, potentially introducing additional functional groups for further modification .

Technical Details

Understanding these reactions is crucial for developing derivative compounds with enhanced properties or different biological activities.

Mechanism of Action

Process

The mechanism of action for N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is hypothesized to involve modulation of specific biological pathways:

  1. Antioxidant Activity: The chroman structure may scavenge free radicals, reducing oxidative stress.
  2. Anti-inflammatory Effects: Interaction with inflammatory mediators could inhibit pathways leading to chronic inflammation.
  3. Neuroprotective Properties: By modulating neurotransmitter systems or protecting neuronal cells from apoptosis, this compound could show promise in treating neurodegenerative diseases .

Data

In vitro and in vivo studies are necessary to elucidate these mechanisms fully and quantify their effects.

Physical and Chemical Properties Analysis

Physical Properties

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is expected to exhibit:

  • Solubility: Moderate solubility in polar solvents due to its functional groups.
  • Melting Point: Specific melting point data would require empirical measurement but can be estimated based on similar compounds.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under neutral conditions but sensitive to extreme pH levels.
  • Reactivity: Capable of participating in nucleophilic substitution and electrophilic addition reactions due to its functional groups .
Applications

Scientific Uses

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting neurodegenerative diseases.
  2. Biochemical Research: Investigating its role in cellular signaling pathways related to inflammation and oxidative stress.
  3. Material Science: Exploring its properties for use in drug delivery systems or as a bioactive material in tissue engineering .

This compound represents an intriguing area for further research due to its complex structure and potential therapeutic benefits.

Properties

CAS Number

2034266-16-3

Product Name

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide

Molecular Formula

C20H23NO5S

Molecular Weight

389.47

InChI

InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)

InChI Key

OPCFRRASUAPUKY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.